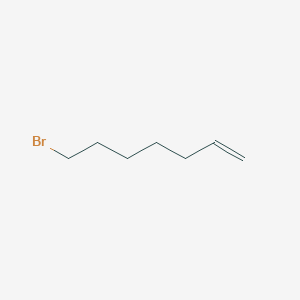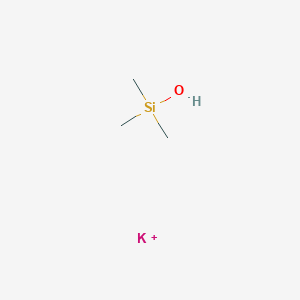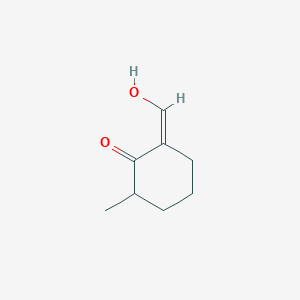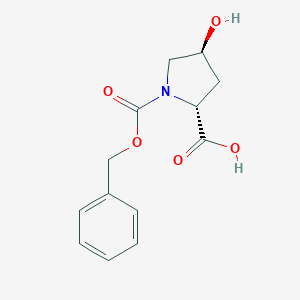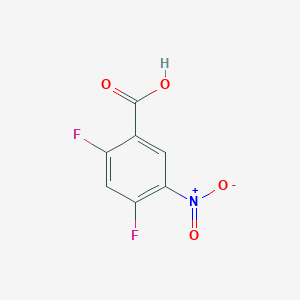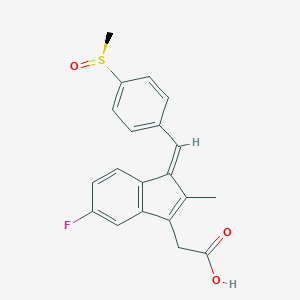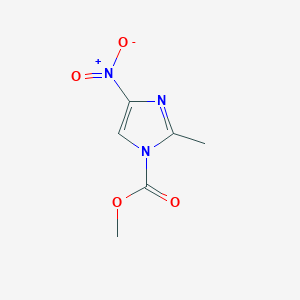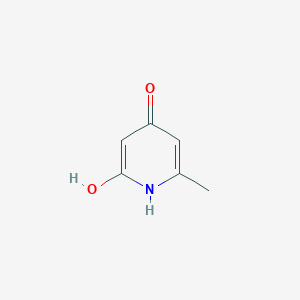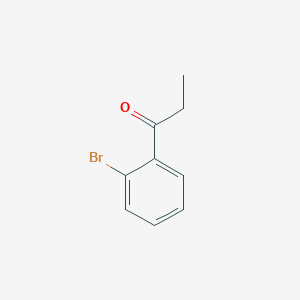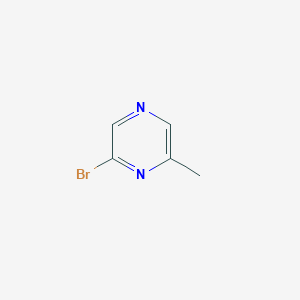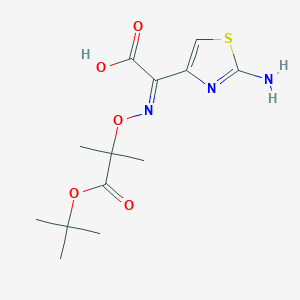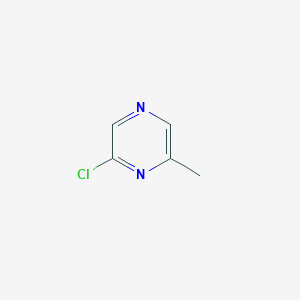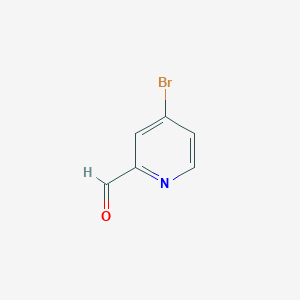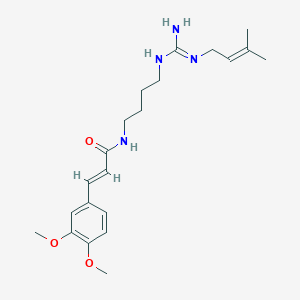
Caracasanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caracasanamide is a natural product that is classified as a cyclic depsipeptide. It was first isolated from a marine sponge known as Siliquariaspongia sp. in 2010. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of caracasanamide is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by disrupting the microtubule network in cancer cells. This disruption leads to cell cycle arrest and eventually, apoptosis.
Efectos Bioquímicos Y Fisiológicos
Caracasanamide has been found to exhibit potent cytotoxic activity against various cancer cell lines. It has also been found to exhibit antibacterial and antifungal activity. In addition, caracasanamide has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using caracasanamide in lab experiments include its potent cytotoxic activity against various cancer cell lines and its ability to induce apoptosis in cancer cells. However, the limitations of using caracasanamide in lab experiments include its complex synthesis method and the difficulty in obtaining large quantities of the compound.
Direcciones Futuras
There are several future directions for the research and development of caracasanamide. One direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of new derivatives of caracasanamide with improved potency and selectivity against cancer cells. Finally, the use of caracasanamide in combination with other anticancer drugs is also an area of future research.
Métodos De Síntesis
The synthesis of caracasanamide is a complex process that involves several steps. The first step is the synthesis of the linear peptide backbone, which is achieved through solid-phase peptide synthesis. The next step is the cyclization of the linear peptide to form the cyclic depsipeptide. This is achieved through a combination of chemical and enzymatic methods. The final step is the purification of the compound using chromatography.
Aplicaciones Científicas De Investigación
Caracasanamide has been the subject of numerous scientific studies due to its potent cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. In addition to its anticancer activity, caracasanamide has also been found to exhibit antibacterial and antifungal activity.
Propiedades
Número CAS |
146269-39-8 |
|---|---|
Nombre del producto |
Caracasanamide |
Fórmula molecular |
C21H32N4O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O3/c1-16(2)11-14-25-21(22)24-13-6-5-12-23-20(26)10-8-17-7-9-18(27-3)19(15-17)28-4/h7-11,15H,5-6,12-14H2,1-4H3,(H,23,26)(H3,22,24,25)/b10-8+ |
Clave InChI |
SZQNZZPMXSFUDT-CSKARUKUSA-N |
SMILES isomérico |
CC(=CCN=C(N)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)C |
SMILES |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
SMILES canónico |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
Sinónimos |
1-((3,4-dimethoxycinnamoyl)amino)-4-((3-methyl-2-butenyl)guaidino)butane caracasanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



